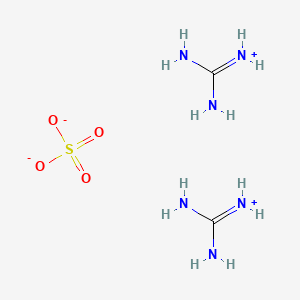






|
REACTION_CXSMILES
|
C(N(CCCCCCCC)CCC[NH:13][C:14]([NH2:16])=[NH:15])CCCCCCC.[S:25]([OH:29])([OH:28])(=[O:27])=[O:26].COC(=N)N>>[S:25]([O-:29])([O-:28])(=[O:27])=[O:26].[NH2:15][C:14]([NH2:16])=[NH2+:13].[NH2:15][C:14]([NH2:16])=[NH2+:13] |f:1.2,3.4.5|
|


|
Name
|
1-dioctylamino-3-guanidino-propane
|
|
Quantity
|
590 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)N(CCCNC(=N)N)CCCCCCCC
|
|
Name
|
|
|
Quantity
|
236 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)O.COC(N)=N
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].NC(=[NH2+])N.NC(=[NH2+])N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |